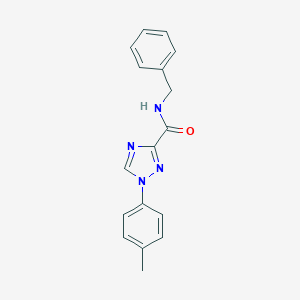
N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not completely understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Additionally, it has been found to inhibit the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play important roles in cell signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For instance, it has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. Moreover, it has been found to induce apoptosis in cancer cells, which is a programmed cell death process that plays a critical role in the prevention of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high potency and selectivity. Moreover, it has been found to exhibit low toxicity, which makes it a promising candidate for further development. However, one of the major limitations of using this compound is its limited solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the major directions is the development of more efficient synthesis methods that can produce the compound in large quantities. Moreover, further studies are needed to elucidate the precise mechanism of action of the compound and to identify its molecular targets. Additionally, the potential applications of the compound in various fields, such as drug discovery and agriculture, should be explored further. Finally, the development of novel derivatives of this compound with improved properties should be pursued.
Méthodes De Synthèse
The synthesis of N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 4-methylbenzyl hydrazine with ethyl 2-cyanoacetate, followed by the reaction of the resulting compound with benzyl chloride. The product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Moreover, it has been found to be effective against various bacterial and fungal strains.
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
N-benzyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)21-12-19-16(20-21)17(22)18-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,22) |
Clé InChI |
RFAWATIWUZHYKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


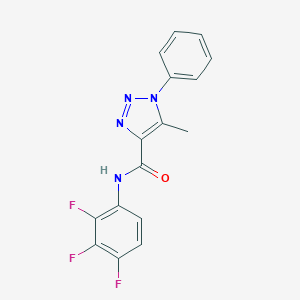
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
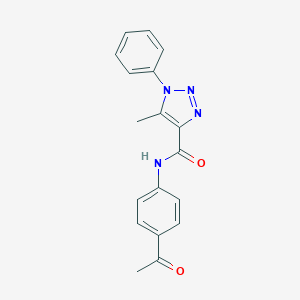
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
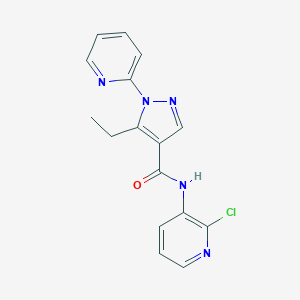
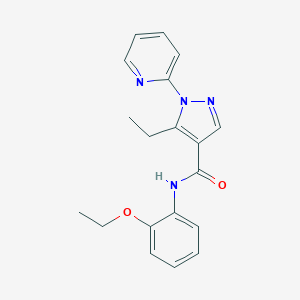
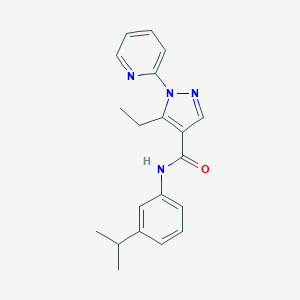
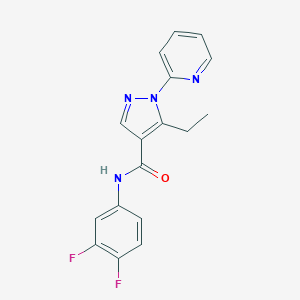
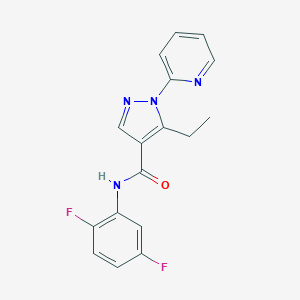
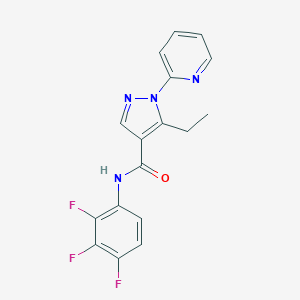
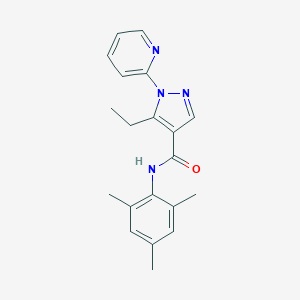
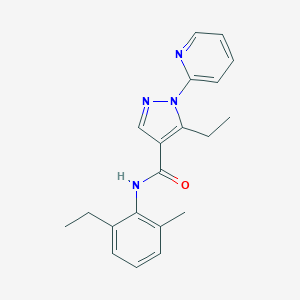
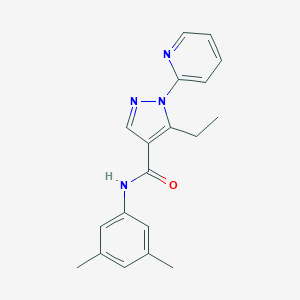
![isopropyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278845.png)
